1-Ethyl-4-fluorobenzene

描述

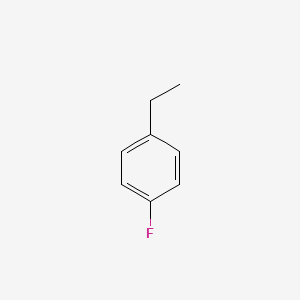

1-Ethyl-4-fluorobenzene (CAS: 459-47-2) is an aromatic hydrocarbon with the molecular formula C₈H₉F and a molecular weight of 124.16 g/mol . Structurally, it consists of a benzene ring substituted with an ethyl group (-CH₂CH₃) at position 1 and a fluorine atom (-F) at position 2. The IUPAC nomenclature prioritizes the ethyl group over fluorine due to alphabetical ordering rules, resulting in the numbering this compound .

属性

IUPAC Name |

1-ethyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDNWXVISIXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196645 | |

| Record name | p-Ethylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-47-2 | |

| Record name | 1-Ethyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylfluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation of Fluorobenzene Derivatives

One straightforward approach is the alkylation of fluorobenzene or its derivatives using ethylating agents under Friedel-Crafts alkylation conditions. However, the presence of the fluorine atom, which is an electron-withdrawing group, can reduce the reactivity of the aromatic ring toward electrophilic substitution, requiring optimized catalysts and conditions.

Fluorination of Ethylbenzene Derivatives

Alternatively, ethylbenzene can be selectively fluorinated at the para position to yield 1-ethyl-4-fluorobenzene. This method demands regioselective fluorination techniques to avoid substitution at other ring positions.

Multi-step Synthesis via Nitro Intermediates

Recent patented methods focus on preparing nitro-substituted fluoroethylbenzenes as intermediates, which can be subsequently reduced or transformed to the target compound. These methods involve nitration reactions on ethylfluorobenzene derivatives, followed by further functional group manipulations.

Detailed Preparation Method from Patents

Preparation via Nitration and Reduction (Based on CN110746307B and US20220024850A1)

Step 1: Nitration of Ethylfluorobenzene

The nitration of this compound or its isomers is carried out using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to introduce a nitro group, typically yielding 1-nitro-2-ethyl-4-fluorobenzene or 2-ethyl-4-fluoro-1-nitrobenzene as intermediates.

Step 2: Iodination

Some methods incorporate iodination of the nitroethylfluorobenzene intermediate to facilitate further substitution reactions.

Step 3: Reduction

The nitro group can be reduced to an amine or further transformed to yield the desired this compound after removal or modification of functional groups.

-

- Solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are employed.

- Catalysts and reagents include iodine, sodium iodide, triphenylphosphine, sodium borohydride, and acids like hydrochloric acid.

- Temperature control, stirring, and quenching steps are critical for reaction specificity and yield.

Table 1: Example Reaction Conditions for Nitration and Subsequent Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nitration | HNO3 / H2SO4, 0-5°C | Introduce nitro group | Temperature control critical |

| Iodination | Iodine, NaI, triphenylphosphine | Facilitate substitution | Conducted under stirring |

| Reduction | NaBH4 or other reducing agents | Convert nitro to amine or remove | Requires quenching |

Analytical Data and Research Findings

The boiling point of this compound is approximately 139°C, with a density of 0.98 g/cm³ and refractive index of 1.471, indicating its liquid state at room temperature and typical physical properties for aromatic fluorinated compounds.

The nitration-based preparation methods have been reported to achieve high selectivity and yield by optimizing solvent systems and reaction times.

The iodination step enhances the reactivity of intermediates, facilitating subsequent reduction or substitution steps with better control over regioselectivity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkylation of fluorobenzene | Direct, simple | Low reactivity due to fluorine |

| Selective Fluorination | Fluorination of ethylbenzene | Regioselective fluorination | Requires specialized reagents |

| Nitration-Iodination-Reduction | Multi-step via nitro intermediates | High selectivity, versatile | Multi-step, requires purification |

化学反应分析

Types of Reactions: 1-Ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields 1-ethyl-4-fluoro-2-nitrobenzene.

Oxidation: Oxidation of the ethyl group can lead to the formation of 4-fluorobenzoic acid.

Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, yielding 1-ethylbenzene.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

Nitration: 1-Ethyl-4-fluoro-2-nitrobenzene.

Oxidation: 4-Fluorobenzoic acid.

Reduction: 1-Ethylbenzene.

科学研究应用

1-Ethyl-4-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

作用机制

The mechanism of action of 1-ethyl-4-fluorobenzene in chemical reactions involves the interaction of the benzene ring with electrophiles or nucleophiles. The presence of the fluorine atom influences the electron density of the aromatic ring, making it more reactive towards electrophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to various products depending on the reaction conditions .

相似化合物的比较

Key Properties:

- Boiling Point : 139°C

- Flash Point : 30°C (86°F)

- Refractive Index : 1.471

- Solubility : Immiscible in water; compatible with organic solvents .

- Applications : Primarily used as a pharmaceutical intermediate .

Comparison with Similar Ethyl-Substituted Benzene Derivatives

Structural and Physical Properties

The table below compares 1-ethyl-4-fluorobenzene with structurally analogous compounds:

Key Observations :

Reactivity and Functionalization

- Enzymatic Oxidation : this compound is a substrate for ethylbenzene-degrading enzymes in denitrifying bacteria, unlike toluene .

- Electrophilic Substitution: The fluorine atom directs electrophiles to the meta position, while ethyl groups act as ortho/para directors. This dual directing effect is absent in non-halogenated analogs like ethylbenzene .

生物活性

1-Ethyl-4-fluorobenzene (C8H9F) is an aromatic compound with significant biological and chemical properties. Its structure includes an ethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The presence of the fluorine atom in this compound enhances its electrophilic character, making it more reactive towards nucleophiles. This characteristic is crucial in various biochemical interactions. The compound's mechanism of action can be summarized as follows:

- Electrophilic Substitution : The fluorine atom modifies the electron density on the aromatic ring, facilitating electrophilic substitution reactions.

- Cellular Interactions : It influences cellular processes such as signaling pathways, gene expression, and metabolism. These interactions can lead to altered cellular responses in various biological systems.

Biological Activity and Applications

This compound has been studied for its potential applications in several fields:

- Pharmaceutical Development : It serves as a precursor for synthesizing fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability compared to non-fluorinated analogs.

- Environmental Impact : Research indicates that organofluorine compounds, including this compound, can have significant effects on human health and the environment due to their persistence and bioaccumulation potential .

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against various cancer types:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Human Lung Adenocarcinoma (A-549) | 22.09 |

| Human Breast Cancer (MCF-7) | 6.40 |

These findings suggest that this compound may have potential as an anticancer agent due to its ability to inhibit cell viability in a dose-dependent manner .

Case Study 2: Mechanistic Insights

Another study focused on the metabolic pathways involving this compound. It was found that this compound could undergo various transformations in biological systems, leading to the formation of reactive metabolites that interact with cellular macromolecules. This mechanism contributes to its observed biological activity and toxicity profiles .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Ethylbenzene | C8H10 | Less reactive; limited biological activity |

| 4-Fluorotoluene | C7H7F | Similar reactivity; different substitution |

| 1-Fluoro-4-nitrobenzene | C7H6FNO2 | Exhibits different toxicity profiles |

This comparison highlights the distinct reactivity and potential applications of this compound due to its unique combination of functional groups .

常见问题

Q. What are the common synthetic routes for 1-Ethyl-4-fluorobenzene, and what reaction conditions optimize yield?

- Methodological Answer : this compound is synthesized via bromination of 4-fluorotoluene followed by substitution of the methyl group with ethyl. A typical procedure involves using N-bromosuccinimide (NBS) as the brominating agent in carbon tetrachloride (CCl₄) under reflux (60–80°C). Subsequent alkylation employs ethyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at 0–5°C. Yield optimization requires strict control of moisture, reaction time (6–8 hours for bromination, 2–4 hours for alkylation), and stoichiometric ratios (1:1.1 substrate-to-NBS). Post-synthesis purification via fractional distillation or column chromatography (hexane:ethyl acetate, 9:1) improves purity (>95%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination + Alkylation | 65–75 | >95 | NBS/CCl₄, THF, 0–5°C |

| Direct Friedel-Crafts | 40–50 | 85–90 | AlCl₃ catalyst, 25°C |

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–2.7 ppm, CH₂). Aromatic protons show a doublet (δ 6.8–7.1 ppm, J = 8.5 Hz) due to para-fluorine coupling.

- ¹⁹F NMR : A singlet at δ -115 to -120 ppm confirms the fluorine substituent.

- GC-MS : Molecular ion peak at m/z 124 (C₈H₉F⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z 95).

Cross-referencing with computational data (e.g., PubChem InChIKey) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst activity, or reaction scaling. Systematic analysis includes:

- Reagent Purity : Use anhydrous solvents (Karl Fischer titration for H₂O < 0.01%) and fresh NBS (assay >98%).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR (C-Br stretch at 550 cm⁻¹ disappearance).

- Statistical Design : Apply response surface methodology (RSM) to optimize variables (temperature, stoichiometry).

Comparative studies show THF outperforms acetonitrile in alkylation steps due to better Grignard stability .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position. Ethyl groups slightly activate the ring via inductive effects.

- HOMO-LUMO Gaps : Lower energy gaps (ΔE ≈ 5.2 eV) indicate higher reactivity compared to non-fluorinated analogs.

Experimental validation via nitration (HNO₃/H₂SO₄) confirms meta-dominant products (HPLC analysis, 85% meta-nitro derivative) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays (HPLC monitoring over 72 hours) reveal:

- pH 5–9 : Compound remains stable (<5% degradation).

- pH < 3 or >11 : Hydrolysis of the ethyl group occurs, forming 4-fluorobenzoic acid (identified via LC-MS).

Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological studies. Degradation kinetics follow first-order models (k = 0.015 h⁻¹ at pH 2) .

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in this compound functionalization?

- Methodological Answer : Contradictions stem from competing directing effects (fluorine vs. ethyl). For example:

- Nitration : Fluorine dominates, yielding meta-nitro products.

- Sulfonation : Ethyl’s steric bulk shifts selectivity to ortho positions under high temperatures (>80°C).

Resolve conflicts by standardizing reaction conditions and using substituent parameter databases (e.g., Hammett σ values: F = +0.43, ethyl = -0.15) .

Application in Research

Q. How is this compound utilized in medicinal chemistry intermediates?

- Methodological Answer : The compound serves as a precursor for:

- Anticancer Agents : Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- PET Tracers : Radiolabeling with ¹⁸F via isotopic exchange (Kryptofix 222, 100°C, 15 minutes).

Biological assays (e.g., MTT tests) require purity >99% (validated by chiral HPLC) to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。